
5-cyclopropyl-1H-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
5-Cyclopropyl-1H-pyrazole-3-carbohydrazide (5-CPCH) is an organic compound derived from pyrazole and carbohydrazide. It is a heterocyclic compound consisting of a five-membered cyclopropyl ring and a pyrazole ring containing a carbonyl group. 5-CPCH has been studied extensively for its various applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This review will discuss the synthesis of 5-CPCH, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and the potential future directions for its use.
Applications De Recherche Scientifique
Cancer Research
Pyrazole-carbohydrazide derivatives, including those similar to 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, have been studied for their potential in cancer research. For instance, novel derivatives were synthesized and found to induce autophagy in A549 and H460 lung cancer cells without causing apoptosis or necrosis (Fan et al., 2008). Another study synthesized 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives, demonstrating inhibitory effects on the growth of A549 lung cancer cells (Lian et al., 2009).
Molecular Dynamic Studies
Vibrational spectroscopic investigations and molecular dynamic simulations of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted due to the biological importance of pyrazole derivatives. These studies include theoretical geometry optimization and electronic structure analysis (Pillai et al., 2017).
Antimicrobial Evaluation
A novel series of pyrazole integrated 1,3,4-oxadiazoles synthesized from 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide demonstrated potent to weak antimicrobial activity. Some compounds in this series emerged as effective antimicrobial agents (Ningaiah et al., 2014).
Antibacterial Activity
Several studies focus on the antibacterial properties of pyrazole-carbohydrazide derivatives. For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and evaluated as potential DNA gyrase inhibitors, showing significant antibacterial activity (Sun et al., 2013).
Novel Synthesis Routes
A new synthesis route for highly substituted 1,1′-carbonylbispyrazole derivatives has been developed through the reaction of 1H-pyrazole-1-carbohydrazide with various α,β-unsaturated nitriles (Saberi et al., 2014).
Cytotoxic Activities
The cytotoxic activities of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been assessed, showing potent antiproliferative activity against certain human cancer cell lines (Zhang et al., 2011).
Antiviral Research
Some new pyrazole- and isoxazole-based heterocycles, including 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives, have been synthesized and screened for their antiviral activity, particularly against Herpes simplex type-1 (Dawood et al., 2011).
Propriétés
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZJBNBSMCKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588672 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
395653-63-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
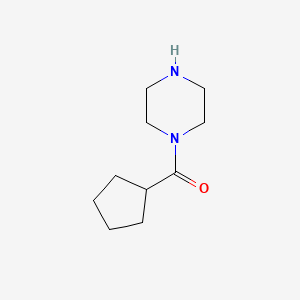
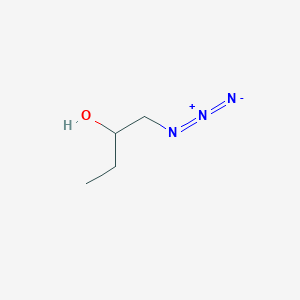

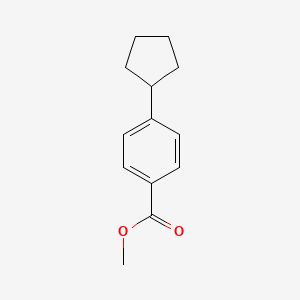
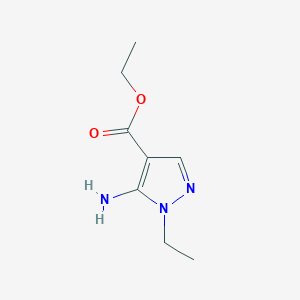


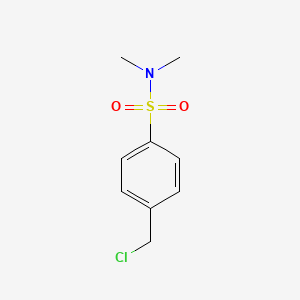

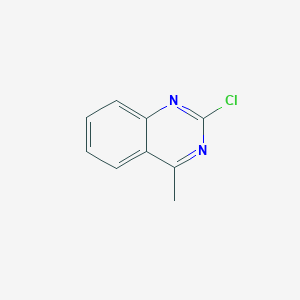

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
